2-Formamidobutanoic acid
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Overview
Description
2-Formamidobutanoic acid is an organic compound with the molecular formula C5H9NO3 It is a derivative of butanoic acid, where a formamide group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formamidobutanoic acid can be synthesized through several methods. One common approach involves the reaction of butanoic acid with formamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The exact details of these industrial processes are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Formamidobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Various substituents can replace the formamide group under specific conditions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum, along with appropriate solvents and temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Formamidobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in various organic synthesis reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-formamidobutanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in medicinal applications, it may act by inhibiting or activating specific enzymes, thereby influencing metabolic processes.
Comparison with Similar Compounds
2-Aminobutanoic acid: This compound is structurally similar but contains an amino group instead of a formamide group.
Butanoic acid: The parent compound of 2-formamidobutanoic acid, lacking the formamide group.
Formamide: A simple amide that can be used as a precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both a carboxylic acid and a formamide group This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry
Properties
IUPAC Name |
2-formamidobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,6,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAISXTKWTBOYAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875604 |
Source
|
Record name | Butanoic acid, 2-(formylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106873-99-8 |
Source
|
Record name | Butanoic acid, 2-(formylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Formyl-L-2-aminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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